molecular formula C26H36FN3 B12382599 Icmt-IN-53

Icmt-IN-53

Cat. No.: B12382599
M. Wt: 409.6 g/mol
InChI Key: GREQWCDCQYKIDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Icmt-IN-53: is a potent inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT), an enzyme involved in the post-translational modification of proteins. This compound exhibits an IC50 value of 0.96 μM, indicating its high efficacy in inhibiting ICMT . It also demonstrates favorable permeability and antiproliferative properties, making it a valuable tool in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Icmt-IN-53 involves the functionalization of indoleamines.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes as those used in laboratory settings but scaled up to accommodate larger quantities. This would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions: Icmt-IN-53 primarily undergoes reactions typical of organic compounds, such as oxidation, reduction, and substitution.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The specific conditions, such as temperature and pH, depend on the desired reaction and the properties of the reagents used .

Major Products: The major products formed from reactions involving this compound depend on the type of reaction and the reagents used.

Scientific Research Applications

Icmt-IN-53 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a tool to study the inhibition of ICMT and its effects on protein modification. This helps researchers understand the role of ICMT in various biochemical pathways .

Biology: In biological research, this compound is used to study cell proliferation and apoptosis. It has been shown to inhibit the proliferation of cancer cell lines such as MDA-MB-231 and PC3, making it a valuable compound for cancer research .

Medicine: In medicine, this compound is being explored for its potential as a therapeutic agent. Its ability to inhibit ICMT and affect cell proliferation makes it a promising candidate for the development of new cancer treatments .

Industry: In the industrial sector, this compound can be used in the development of new drugs and therapeutic agents. Its properties make it a valuable compound for pharmaceutical research and development .

Mechanism of Action

Icmt-IN-53 exerts its effects by inhibiting isoprenylcysteine carboxyl methyltransferase (ICMT), an enzyme responsible for the post-translational modification of proteins. ICMT catalyzes the methylation of the carboxylic acid of the protein terminal isoprenylated cysteine residue, which is essential for the proper function and localization of these proteins .

The inhibition of ICMT by this compound disrupts this modification process, leading to the mislocalization and dysfunction of the target proteins. This, in turn, affects various cellular processes, including cell proliferation and apoptosis .

Comparison with Similar Compounds

Icmt-IN-53 is unique in its high efficacy and favorable properties compared to other ICMT inhibitors. Some similar compounds include:

These compounds share similar mechanisms of action but differ in their efficacy, solubility, and other properties. This compound stands out due to its high potency and favorable permeability .

Properties

Molecular Formula

C26H36FN3

Molecular Weight

409.6 g/mol

IUPAC Name

N-ethyl-N-[[5-(3-fluoropyridin-4-yl)-1-octylindol-3-yl]methyl]ethanamine

InChI

InChI=1S/C26H36FN3/c1-4-7-8-9-10-11-16-30-20-22(19-29(5-2)6-3)24-17-21(12-13-26(24)30)23-14-15-28-18-25(23)27/h12-15,17-18,20H,4-11,16,19H2,1-3H3

InChI Key

GREQWCDCQYKIDT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C=C(C2=C1C=CC(=C2)C3=C(C=NC=C3)F)CN(CC)CC

Origin of Product

United States

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